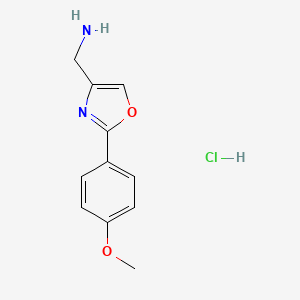

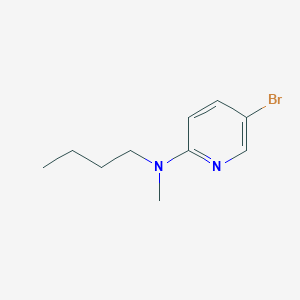

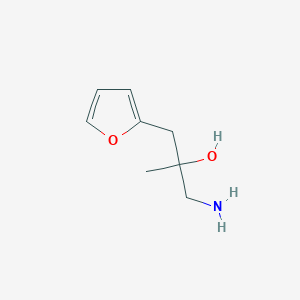

1-Amino-3-(furan-2-yl)-2-methylpropan-2-ol

Overview

Description

1-Amino-3-(furan-2-yl)-2-methylpropan-2-ol (FMP) is a heterocyclic compound found in a variety of natural products and is widely used as a starting material in the synthesis of pharmaceuticals, dyes, and agrochemicals. FMP is a versatile molecule with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biotechnology. In particular, FMP has been extensively studied for its potential as a therapeutic agent, with promising results in the treatment of cancer, inflammation, and other diseases.

Scientific Research Applications

Medicinal Chemistry: Antiviral and Anticancer Applications

The compound has shown potential in medicinal chemistry due to its structural similarity to indole derivatives, which are known for their broad biological activities. For instance, derivatives similar to this compound have demonstrated antiviral activities against influenza A and Coxsackie B4 virus . Additionally, certain analogs have shown promising anticancer activities, suggesting that “1-Amino-3-(furan-2-yl)-2-methylpropan-2-ol” could be a valuable scaffold for developing new therapeutic agents .

Organic Synthesis: Enantioselective Synthesis

In the field of organic synthesis, this compound could be used as a starting material for the synthesis of enantiopure amines. The presence of both an amino group and a furan ring opens up possibilities for catalytic asymmetric synthesis, which is crucial for producing pharmaceuticals with high enantiomeric excess .

Materials Science: Functional Organic Materials

The furan moiety within the compound’s structure is particularly interesting for materials science. Furan derivatives are valuable as functional organic materials due to their diverse properties, which can be tailored for specific applications. This compound could potentially be used in the development of new materials with unique electronic or photonic properties .

Environmental Science: Biodegradable Polymers

Given the increasing need for environmentally friendly materials, “1-Amino-3-(furan-2-yl)-2-methylpropan-2-ol” could serve as a monomer for the synthesis of biodegradable polymers. The furan component is derived from renewable resources, making it a sustainable option for creating plastics that can decompose naturally .

Pharmacology: Drug Development

The compound’s structure is conducive to binding with multiple receptors, which is a desirable trait in drug development. It could be explored for its pharmacological potential in treating various diseases, given its structural resemblance to compounds with known antiviral, anti-inflammatory, and anticancer activities .

Biology: Proteomics Research

In biology, particularly proteomics, this compound could be used as a biochemical tool for understanding protein functions and interactions. Its unique structure might interact with specific proteins, which can help in identifying new targets for drug development .

Chemistry: Synthesis of Heterocycles

The compound could be utilized in the synthesis of complex heterocycles, which are core structures in many pharmaceuticals. Its furan ring can undergo various chemical transformations, enabling the creation of diverse heterocyclic compounds .

Neuropharmacology: Cognitive Function Improvement

Lastly, in neuropharmacology, the compound’s ability to be synthesized into enantiopure amines suggests potential applications in improving cognitive functions. This is particularly relevant for conditions like multiple sclerosis, where cognitive impairment is a significant concern .

properties

IUPAC Name |

1-amino-3-(furan-2-yl)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(10,6-9)5-7-3-2-4-11-7/h2-4,10H,5-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFSZQHFXQSWFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B1441958.png)

![Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1441961.png)

![6-Bromobenzo[D]isothiazole-3-carboxamide](/img/structure/B1441965.png)